4-Nitro-3-(octanoyloxy)benzoic acid
Overview
Description
4-Nitro-3-(octanoyloxy)benzoic acid is a chemical compound with the molecular formula C15H19NO6 and a molecular weight of 309.31 g/mol . It is known for its role as a chromogenic substrate for phospholipases, particularly phospholipase A2 (PLA2) . This compound is used in various fields of research and industry due to its unique chemical properties.
Scientific Research Applications
4-Nitro-3-(octanoyloxy)benzoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
Target of Action
The primary target of 4-Nitro-3-(octanoyloxy)benzoic acid is phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids .
Mode of Action
This compound interacts with phospholipase A2 by serving as a chromogenic substrate . This means that it undergoes a color change when it is acted upon by the enzyme, which can be used to measure the activity of phospholipase A2 .
Biochemical Pathways
The action of this compound primarily affects the phospholipid metabolism pathway . By serving as a substrate for phospholipase A2, it participates in the hydrolysis of phospholipids, which is a key step in the metabolism of these important cellular components .
Result of Action
The action of this compound results in the release of nitrophenol derivative during hydrolysis . This derivative absorbs light in the visible spectrum (425 nm), leading to the appearance of a yellow color that becomes more intense as hydrolysis proceeds .
Safety and Hazards
This compound is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .
Biochemical Analysis
Biochemical Properties
4-Nitro-3-(octanoyloxy)benzoic acid interacts with enzymes like phospholipases, specifically PLA2 . Phospholipases are hydrolytic proteins that cleave fatty acids off the second position (sn-2) of the phospholipid . The interaction of this compound with these enzymes is crucial in biochemical reactions.
Cellular Effects
Given its interaction with phospholipases, it can be inferred that it may influence cell function by affecting the breakdown of phospholipids .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for phospholipases . During the enzymatic reaction, it undergoes hydrolysis, leading to the release of a nitrophenol derivative . This process can be monitored by reading the absorbance at 425 nm .
Temporal Effects in Laboratory Settings
It is known that as hydrolysis proceeds, a yellow color appears and becomes more intense .
Metabolic Pathways
Given its role as a substrate for phospholipases, it may be involved in the metabolism of phospholipids .
Preparation Methods
The synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid typically involves the esterification of 4-nitro-3-hydroxybenzoic acid with octanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Nitro-3-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Nitro-3-(octanoyloxy)benzoic acid can be compared with other similar compounds such as:
4-Nitro-3-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of an octanoyloxy group, which affects its chemical reactivity and applications.
4-Nitro-3-hexanol: This compound has a hydroxyl group instead of an ester group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific ester and nitro functional groups, which make it an ideal substrate for phospholipase studies and various biochemical applications .
Properties
IUPAC Name |
4-nitro-3-octanoyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCATWRTRISVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602602 | |
Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55894-52-5 | |
Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4N3OBA interact with PLA2 enzymes, and what are the downstream effects?
A1: PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid. 4N3OBA acts as a mimic of the natural phospholipid substrate. [, , ] Upon hydrolysis by PLA2, 4N3OBA releases the chromophore 4-nitro-3-hydroxybenzoic acid. This product can be readily detected spectrophotometrically at 425 nm, allowing for the quantification of PLA2 activity. [, , , ]
Q2: Can you provide the structural characterization of 4N3OBA, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research papers focus on the application of 4N3OBA and do not delve into its detailed spectroscopic characterization, here's the basic information:
Q3: What are the advantages of using 4N3OBA as a substrate for PLA2 activity assays?
A3: 4N3OBA offers several advantages as a PLA2 substrate:
- Sensitivity: The assay is highly sensitive due to the strong absorbance of the released chromophore. []
- Simplicity: The assay is straightforward to perform, requiring only a spectrophotometer for analysis. []
- Cost-effectiveness: Compared to radioactive or other complex substrates, 4N3OBA is relatively inexpensive. []
Q4: Have there been any studies investigating the structure-activity relationship (SAR) of 4N3OBA analogs in relation to PLA2 activity?
A4: The provided research papers primarily focus on utilizing 4N3OBA as a tool to study PLA2 activity and do not delve into detailed SAR studies of 4N3OBA analogs.
Q5: Are there specific analytical methods used to characterize and quantify 4N3OBA?
A5: While the research papers mainly focus on the application of 4N3OBA, they highlight spectrophotometry as a key analytical method. The hydrolysis product of 4N3OBA can be quantified by measuring its absorbance at 425 nm. [, , ]
Q6: What are the limitations of using 4N3OBA in PLA2 research?
A6: While 4N3OBA is a valuable tool, some limitations exist:
Q7: Are there alternative substrates to 4N3OBA for PLA2 activity assays?
A7: Yes, alternative substrates exist, including:
- Radiolabeled phospholipids: These offer high sensitivity but require specialized handling and disposal procedures. []
- Egg yolk suspension: This natural substrate can be used in an acidimetric assay to measure PLA2 activity, as demonstrated in a study examining cobra venoms. []
Q8: What is the significance of understanding the inhibitory mechanisms of compounds like (+)-catechin against PLA2s, as mentioned in the research on Swietenia macrophylla?
A8: The research on Swietenia macrophylla highlights the ability of (+)-catechin, a compound found in the plant, to inhibit PLA2 activity. [] This finding has implications for developing potential therapeutic agents against snakebites, as PLA2s are key toxins responsible for various effects like myotoxicity and edema. Understanding the inhibitory mechanisms of compounds like (+)-catechin can pave the way for designing more potent and specific PLA2 inhibitors for therapeutic applications.
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